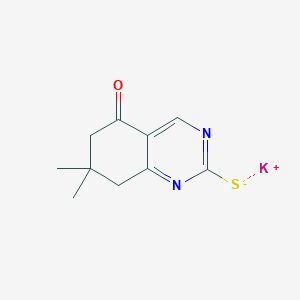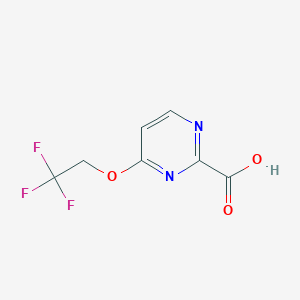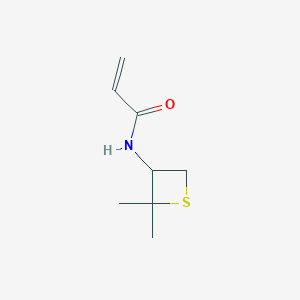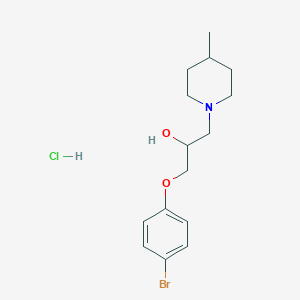![molecular formula C23H28N4O2S B2788028 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-71-7](/img/structure/B2788028.png)
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is an organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multi-step process. The initial steps include the preparation of the core pyrimido[4,5-b]quinoline structure followed by the introduction of the butylsulfanyl and dimethylamino groups through substitution reactions. Key reagents often include alkyl halides, aromatic amines, and sulfur-based nucleophiles under carefully controlled conditions to ensure the desired product formation.
Industrial Production Methods
While industrial-scale production methods are still being refined, standard approaches often leverage continuous flow reactors to manage reaction kinetics efficiently. The process optimization focuses on ensuring high yields and purity, minimizing by-products and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is known to undergo various reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced to produce simpler derivatives, affecting the quinoline moiety.
Substitution: : The compound is prone to nucleophilic aromatic substitution, especially at positions influenced by electron-withdrawing or electron-donating groups.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, hydrazine for reduction, and sodium hydroxide for nucleophilic substitutions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to optimize yields.
Major Products
Oxidation reactions yield sulfoxides and sulfones, while reduction can produce a variety of simpler derivatives. Substitution reactions often result in the replacement of the dimethylamino or butylsulfanyl groups with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
The versatility of 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione allows it to be utilized in several areas:
Chemistry: : As a building block in organic synthesis, enabling the development of novel compounds.
Biology: : Investigated for its potential interactions with biological macromolecules and enzymatic systems.
Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The compound's mechanism of action typically involves its ability to interact with molecular targets such as enzymes, receptors, or DNA. The butylsulfanyl and dimethylamino groups play significant roles in these interactions, affecting binding affinity and specificity. Pathways involved might include enzyme inhibition or activation, receptor binding, and alterations in gene expression.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds such as 2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline, 2-(butylsulfanyl)-5-[4-(dimethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its distinct substitution pattern that imparts unique physicochemical properties, reactivity, and biological activities.
Similar Compounds
2-(butylsulfanyl)-5-[4-(methylamino)phenyl]-tetrahydropyrimido[4,5-b]quinoline
2-(butylsulfanyl)-5-[4-(hydroxy)phenyl]-tetrahydropyrimido[4,5-b]quinoline
This compound's unique structure endows it with properties that make it highly versatile across multiple disciplines, highlighting its potential for future scientific exploration.
Eigenschaften
IUPAC Name |
2-butylsulfanyl-5-[4-(dimethylamino)phenyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-5-13-30-23-25-21-20(22(29)26-23)18(14-9-11-15(12-10-14)27(2)3)19-16(24-21)7-6-8-17(19)28/h9-12,18H,4-8,13H2,1-3H3,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDAMTRHTRHBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)N(C)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole](/img/structure/B2787945.png)
![3-[2-(Benzyloxy)ethoxy]-5-chloropyridin-2-amine](/img/structure/B2787946.png)

![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)
![N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2787954.png)
![8-(4-ethoxy-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
![8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)
![2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2787958.png)

![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)
![ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)


